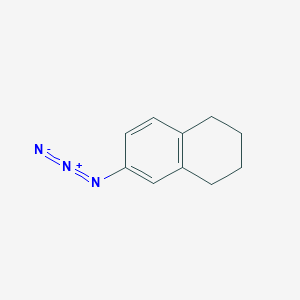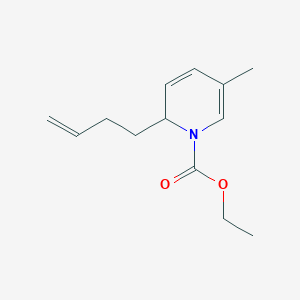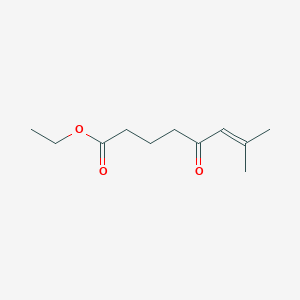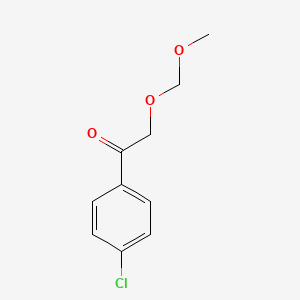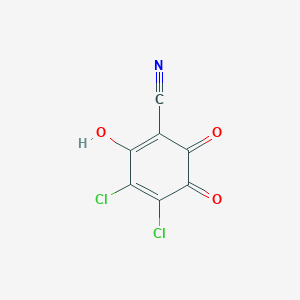
1,3-Cyclohexadiene-1-carbonitrile, 3,4-dichloro-2-hydroxy-5,6-dioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Cyclohexadiene-1-carbonitrile, 3,4-dichloro-2-hydroxy-5,6-dioxo- is an organic compound with a complex structure It is a derivative of cyclohexadiene, characterized by the presence of nitrile, hydroxyl, and dichloro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexadiene-1-carbonitrile, 3,4-dichloro-2-hydroxy-5,6-dioxo- typically involves multi-step organic reactions. One common method includes the dehydrobromination of 1,2-dibromocyclohexane using sodium hydride (NaH) as a base . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
1,3-Cyclohexadiene-1-carbonitrile, 3,4-dichloro-2-hydroxy-5,6-dioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium iodide (NaI) in acetone, silver nitrate (AgNO3).
Major Products
The major products formed from these reactions include various substituted cyclohexadienes, quinones, and amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1,3-Cyclohexadiene-1-carbonitrile, 3,4-dichloro-2-hydroxy-5,6-dioxo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3-Cyclohexadiene-1-carbonitrile, 3,4-dichloro-2-hydroxy-5,6-dioxo- involves its interaction with molecular targets such as enzymes and receptors. The presence of nitrile, hydroxyl, and dichloro groups allows it to form specific interactions with these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Cyclohexa-1,3-diene: A simpler analog without the nitrile, hydroxyl, and dichloro groups.
1,4-Cyclohexadiene: Another isomer of cyclohexadiene with different substitution patterns.
Quinones: Compounds with similar oxidation states and functional groups.
Uniqueness
1,3-Cyclohexadiene-1-carbonitrile, 3,4-dichloro-2-hydroxy-5,6-dioxo- is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
特性
| 112370-54-4 | |
分子式 |
C7HCl2NO3 |
分子量 |
217.99 g/mol |
IUPAC名 |
3,4-dichloro-2-hydroxy-5,6-dioxocyclohexa-1,3-diene-1-carbonitrile |
InChI |
InChI=1S/C7HCl2NO3/c8-3-4(9)7(13)6(12)2(1-10)5(3)11/h11H |
InChIキー |
MPZZMFAXJFMZSS-UHFFFAOYSA-N |
正規SMILES |
C(#N)C1=C(C(=C(C(=O)C1=O)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride](/img/no-structure.png)
![1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl-](/img/structure/B14302931.png)
![6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine](/img/structure/B14302940.png)

